Tert-butyl (2-methylallyl) carbonate
Description
tert-Butyl (2-methylallyl) carbonate is a specialized organic compound featuring a carbonate group linked to a tert-butyl moiety and a 2-methylallyl substituent. This structure renders it valuable in organic synthesis, particularly as a protecting group or intermediate in the preparation of complex molecules.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl 2-methylprop-2-enyl carbonate |
InChI |
InChI=1S/C9H16O3/c1-7(2)6-11-8(10)12-9(3,4)5/h1,6H2,2-5H3 |
InChI Key |
NLRPRYGGWMEQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
tert-Butyl (2-methylbut-3-en-2-yl) Carbonate (Compound 22)
Structural Differences :
- The tert-butyl carbonate group is attached to a 2-methylbut-3-en-2-yl chain instead of a 2-methylallyl group.
Reactivity :
- The branched structure may reduce reactivity in allylic substitutions due to steric effects, whereas the target compound’s linear 2-methylallyl group could facilitate faster reactions in similar conditions.
tert-Butyl (3-(2-methylallyl)-4-oxocyclopent-2-en-1-yl) Carbonate (Compound 230)
Structural Differences :
Reactivity :
- The cyclopentene ring’s strain and conjugation may promote Diels-Alder reactions, whereas the target compound’s linear structure is more suited for allylic alkylation or oxidation.
tert-Butyl((2-methylallyl)oxy)diphenylsilane (1b) and 2-Methylallyl Benzoate (1c)
Structural Differences :
Reactivity :
- Silyl ethers (1b) are hydrolytically stable but require harsh conditions for removal, whereas carbonates (target compound) are more labile under acidic or nucleophilic conditions. Benzoates (1c) exhibit moderate reactivity in ester hydrolysis.
tert-Butyl Benzyl(2-methylallyl)carbamate
Structural Differences :
Reactivity :
- The carbamate’s nitrogen center can participate in hydrogen bonding, influencing solubility and intermolecular interactions differently from the target compound’s carbonate.
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